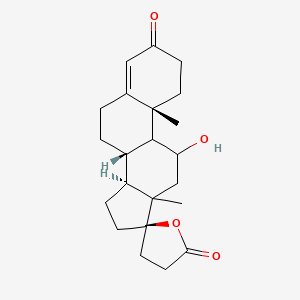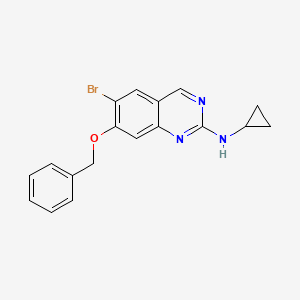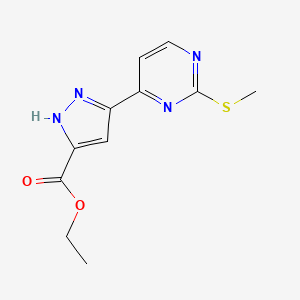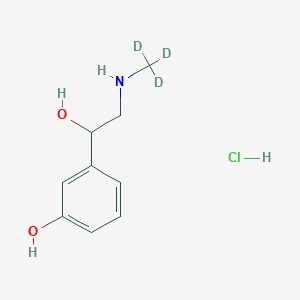
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is a synthetic derivative of Ascomycin, a potent immunosuppressive agent. This compound is characterized by the presence of a methyl(diphenyl)silyl group and an epimeric mixture at the 19th position. It has a molecular formula of C56H81NO12Si and a molecular weight of 988.327 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves multiple steps, starting from AscomycinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of epimeric derivatives of Ascomycin.
Biology: Studied for its immunosuppressive properties and potential therapeutic applications in autoimmune diseases.
Medicine: Investigated for its potential use in organ transplantation and treatment of inflammatory conditions.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves binding to immunophilin proteins, which inhibits the activity of calcineurin. This inhibition prevents the activation of T-cells and the production of pro-inflammatory cytokines, leading to immunosuppression. The molecular targets include FK506-binding proteins (FKBPs) and the calcineurin pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ascomycin: The parent compound, known for its potent immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a similar mechanism of action.
Sirolimus: An immunosuppressant with a different mechanism, targeting the mTOR pathway.
Uniqueness
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is unique due to its specific structural modifications, which enhance its stability and selectivity. The presence of the methyl(diphenyl)silyl group and the epimeric mixture at the 19th position provide distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propiedades
Fórmula molecular |
C56H81NO12Si |
|---|---|
Peso molecular |
988.3 g/mol |
Nombre IUPAC |
(9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-[methyl(diphenyl)silyl]oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C56H81NO12Si/c1-11-41-29-35(2)28-36(3)30-49(65-8)52-50(66-9)32-38(5)56(63,68-52)53(60)54(61)57-27-19-18-24-44(57)55(62)67-51(39(6)45(58)34-46(41)59)37(4)31-40-25-26-47(48(33-40)64-7)69-70(10,42-20-14-12-15-21-42)43-22-16-13-17-23-43/h12-17,20-23,29,31,36,38-41,44-45,47-52,58,63H,11,18-19,24-28,30,32-34H2,1-10H3/b35-29+,37-31+/t36-,38+,39+,40-,41+,44-,45-,47+,48+,49-,50-,51?,52+,56?/m0/s1 |
Clave InChI |
ZTHHJZKTDWZCTE-HAFGXBPJSA-N |
SMILES isomérico |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H](C(O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)/C)O)C)OC)OC)C)\C |
SMILES canónico |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
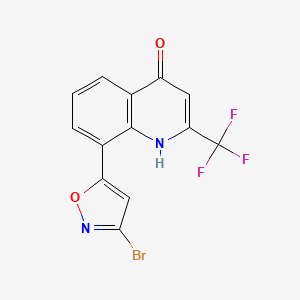
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
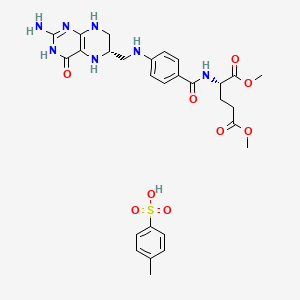

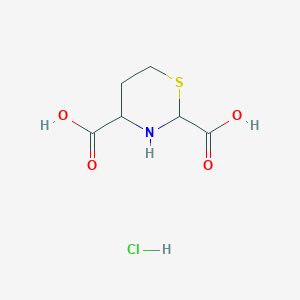
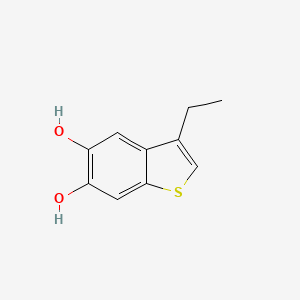
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

